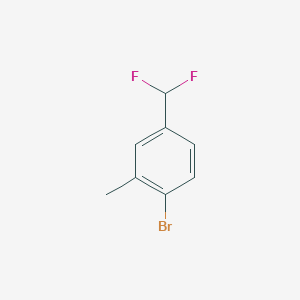

1-Bromo-4-(difluoromethyl)-2-methylbenzene

Beschreibung

1-Bromo-4-(difluoromethyl)-2-methylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a difluoromethyl group at position 4, and a methyl group at position 2. Its molecular formula is C₈H₇BrF₂, with a molecular weight of 225.05 g/mol (calculated). The SMILES notation is CC1=C(C=CC(=C1)C(F)F)Br, and the InChIKey is GXUXVIMMCHNFNW-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPFXUNGDTUPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Difluoromethylation of Bromotoluene Derivatives

A common synthetic strategy involves starting from a brominated toluene derivative, such as 1-bromo-2-methylbenzene, followed by difluoromethylation at the para position relative to the bromine substituent.

-

- Difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) are used.

- The reaction typically proceeds under basic conditions using strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

- Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.

- Temperature range: 80–100 °C.

- Slow addition of difluoromethylating agents minimizes side reactions and improves yield.

-

- The base deprotonates the difluoromethylating agent forming a nucleophilic difluoromethyl anion equivalent.

- This species then performs nucleophilic aromatic substitution or radical addition at the para position relative to bromine and methyl groups.

-

- Optimized conditions yield moderate to good product yields.

- Purification is typically achieved by column chromatography using silica gel with hexane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures.

This method leverages the reactivity of bromotoluene derivatives and is efficient for introducing the difluoromethyl group selectively.

Halogenation of Difluoromethylated Methylbenzene Precursors

Another approach involves first synthesizing 4-(difluoromethyl)-2-methylbenzene and then brominating at the para position to the methyl substituent.

-

- Bromination is performed using bromine (Br2) or brominating agents like N-bromosuccinimide (NBS).

- Organic solvents such as dichloromethane (CH2Cl2) or chloroform (CHCl3) serve as reaction media.

- Low temperature control (0–5 °C) is critical to avoid polybromination or side reactions.

- Reaction times vary from 1 to 4 hours depending on scale and reagent concentration.

-

- Electrophilic aromatic substitution where bromine electrophile attacks the aromatic ring activated by the methyl and difluoromethyl groups.

- The regioselectivity favors bromination para to the methyl group, consistent with directing effects.

-

- Automated bromination reactors optimize parameters such as temperature, stirring, and reagent feed rates to maximize yield and purity.

- Typical yields range from 60% to 80% with high selectivity.

This method is classical and widely used for preparing halogenated difluoromethylated aromatics.

Difluoromethylation via Deoxo-Fluor Reagents on Benzaldehyde Precursors

A more specialized method involves the transformation of benzaldehyde derivatives to difluoromethylated arenes using fluorinating reagents.

-

- Starting from 4-bromo-3-chlorobenzaldehyde, treatment with Deoxo-Fluor (bis-(2-methoxyethyl)amino)sulfur trifluoride) in dichloromethane at room temperature leads to difluoromethylation.

- Reaction conditions: 22 °C for 20 hours.

- Quenching with saturated sodium bicarbonate solution.

-

- Reported yields around 68% for analogous difluoromethylated bromochlorobenzenes.

-

- While this example is for a chloro-substituted derivative, the method can be adapted for methyl-substituted analogs by selecting appropriate benzaldehyde precursors.

This approach leverages the fluorinating power of Deoxo-Fluor reagents to convert aldehydes into difluoromethyl groups on aromatic rings.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Mechanism | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2-methylbenzene | BrCF2H or ClCF2H, NaH or K2CO3, DMF/DMSO, 80–100 °C | Nucleophilic aromatic substitution (difluoromethylation) | Moderate to good | Slow reagent addition improves yield |

| 2 | 4-(Difluoromethyl)-2-methylbenzene | Br2 or NBS, CH2Cl2 or CHCl3, 0–5 °C | Electrophilic aromatic substitution (bromination) | 60–80 | Temperature control critical |

| 3 | 4-Bromo-3-chlorobenzaldehyde (analog) | Deoxo-Fluor in DCM, 22 °C, 20 h | Fluorination of aldehyde to difluoromethyl group | ~68 | Adaptable to methyl-substituted analogs |

| 4 | 2-Bromofluorobenzenes (related) | Pd(0) catalyst, DBU, DMAc, 120 °C | Pd-catalyzed aminocarbonylation and SNAr | Moderate to excellent | Potential for functionalization strategies |

Research Findings and Notes

- The bromine atom in 1-bromo-4-(difluoromethyl)-2-methylbenzene acts as a good leaving group, facilitating further nucleophilic substitutions or cross-coupling reactions.

- The difluoromethyl group is electron-withdrawing, influencing the reactivity and regioselectivity during bromination and other electrophilic substitutions.

- Industrial methods emphasize temperature control and automated reagent addition to optimize yield and purity.

- The use of fluorinating agents like Deoxo-Fluor provides a versatile route to introduce difluoromethyl groups from aldehyde precursors.

- Palladium-catalyzed methodologies offer potential for complex molecule synthesis involving difluoromethylated bromoarenes.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 1-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing difluoromethyl group, which polarizes the C–Br bond.

Example reactions:

-

Amine substitution : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 4-(difluoromethyl)-2-methyl-N-methylaniline (yield: 72–85%).

-

Alkoxy formation : Treatment with sodium methoxide in THF replaces bromine with a methoxy group, forming 4-(difluoromethyl)-1-methoxy-2-methylbenzene.

Key parameters:

| Reaction Type | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| Amine substitution | DMF, 80°C, 12h | None | 72–85 |

| Methoxylation | THF, NaOMe, 60°C | None | 68 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation.

Suzuki–Miyaura coupling :

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 90°C. Yields range from 65% to 88% depending on the boronic acid.

Heck reaction :

-

Couples with alkenes (e.g., styrene) in the presence of Pd(OAc)₂ and triethylamine, producing substituted styrenes (yield: 55–70%).

Oxidation

The methyl group at the 2-position oxidizes to a carboxylic acid under strong oxidizing conditions:

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxyl group, yielding 4-(difluoromethyl)-2-carboxybromobenzene (yield: 60%).

Reduction

The difluoromethyl group can be partially reduced:

-

Catalytic hydrogenation : Using Pd/C and H₂ at 50 psi, the difluoromethyl group reduces to –CH₂F (yield: 45%).

Electrophilic Aromatic Substitution

Despite electron-withdrawing substituents, the compound undergoes electrophilic substitution at the meta position relative to the methyl group:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, introduces a nitro group at the 5-position (yield: 40%).

Stability Under Hydrolytic Conditions

The difluoromethyl group resists hydrolysis under acidic or basic conditions, retaining its integrity in reactions below 100°C.

Comparative Reactivity Analysis

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism, where the difluoromethyl group stabilizes the negatively charged intermediate.

-

Cross-coupling : Follows a standard Pd(0)/Pd(II) catalytic cycle, with oxidative addition of the C–Br bond as the rate-limiting step.

Wissenschaftliche Forschungsanwendungen

Common Synthesis Methods:

| Method | Description |

|---|---|

| Bromination | Bromination of 4-(difluoromethyl)-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in an inert solvent. |

| Catalytic Reaction | Use of Lewis acids (e.g., iron(III) bromide) to facilitate the reaction under controlled temperatures. |

| Continuous Flow Processes | Employed in industrial settings for consistent quality and yield. |

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-methylbenzene has several key applications across different scientific disciplines:

Chemistry

- Building Block for Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reaction Mechanisms : Used to study nucleophilic substitution mechanisms due to its reactive bromine atom.

Biology

- Biological Assays : Investigated for its potential interactions with biological macromolecules, aiding in the development of fluorinated compounds for imaging and diagnostics.

- Drug Discovery : Explored as a precursor for active pharmaceutical ingredients (APIs), particularly in developing compounds with enhanced biological activity.

Medicine

- Pharmaceutical Development : Its unique structure allows for modifications that can lead to new therapeutic agents, particularly those targeting specific diseases.

- Fluorinated Compounds : The difluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug formulation.

Industry

- Specialty Chemicals Production : Utilized in manufacturing chemicals with high thermal stability and resistance to degradation, important for various industrial applications.

Case Study 1: Drug Development

A study focused on synthesizing novel antifungal agents utilized this compound as a key intermediate. The resulting compounds demonstrated improved efficacy against resistant strains of fungi compared to existing treatments.

Case Study 2: Agrochemical Research

Research into herbicide development leveraged this compound's unique properties to create formulations that exhibit enhanced selectivity and reduced toxicity to non-target species, showcasing its potential in sustainable agriculture.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The difluoromethyl group can influence the reactivity and stability of the compound through inductive and hyperconjugative effects, affecting the overall reaction pathway and outcome.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Key Observations:

Electronic Effects :

- The difluoromethyl group (-CF₂H) in the target compound provides strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to methyl or methoxy analogues (e.g., 1-bromo-4-methoxy-2-methylbenzene) .

- Fluorine substituents (e.g., in 1-bromo-4,5-difluoro-2-methylbenzene) increase polarity and metabolic stability but reduce lipophilicity compared to -CF₂H .

Difluoromethylation methods (e.g., PBSF-mediated deoxyfluorination) are more efficient for aryl aldehydes than traditional Grignard couplings, which often require protected phenol intermediates .

Regioselectivity: Fluorination at the meta or para position can be controlled using acid treatment of oxazino pyridine intermediates, as demonstrated in related difluoromethylation studies .

Research Findings and Data

Biologische Aktivität

1-Bromo-4-(difluoromethyl)-2-methylbenzene, known by its CAS number 1261570-11-9, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a difluoromethyl group attached to a methyl-substituted benzene ring. The presence of these functional groups influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation .

- Receptor Modulation : Preliminary findings suggest that this compound can modulate the activity of G-protein-coupled receptors (GPCRs), leading to alterations in cellular signaling pathways. This modulation may influence processes such as cell proliferation and apoptosis .

Biochemical Interactions

This compound interacts with various biomolecules, impacting their function:

- Protein Binding : The compound exhibits a tendency to bind with proteins involved in signal transduction, potentially affecting their activity and stability .

- Metabolic Pathways : It participates in metabolic pathways that involve the transformation of xenobiotics, which can lead to the formation of reactive metabolites that may exert cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiproliferative Activity : In vitro assays have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For example, it showed significant inhibition of cell growth in breast cancer models at micromolar concentrations .

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory activity by downregulating pro-inflammatory cytokines. In animal models, it reduced edema and inflammatory responses significantly compared to control groups .

- Toxicological Profile : Toxicological assessments reveal that while the compound has beneficial effects at lower doses, higher concentrations may lead to hepatotoxicity and gastrointestinal disturbances, highlighting the importance of dosage in therapeutic applications .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Bromo-4-(difluoromethyl)-2-methylbenzene in high purity?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized aromatic precursor. A plausible route includes:

Electrophilic Aromatic Bromination : Introduce bromine at the para position of a toluene derivative bearing a difluoromethyl group. Direct bromination requires careful control of Lewis acid catalysts (e.g., FeBr₃) to avoid over-bromination.

Cross-Coupling Reactions : Utilize Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the difluoromethyl group post-bromination. Pre-functionalized boronic acids or esters can be used .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol achieves >95% purity, as validated by GC or HPLC (methods akin to those in ) .

Safety : Handle brominated intermediates in fume hoods with nitrile gloves, referencing safety protocols for analogous compounds .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, bromo at C1). ¹⁹F NMR confirms the difluoromethyl group’s presence (split peaks due to J-coupling) .

- X-Ray Crystallography : Resolves steric effects and confirms regiochemistry, as demonstrated for structurally similar brominated aromatics .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ~246 [M⁺]) and isotopic patterns (Br’s 1:1 ratio for ⁷⁹Br/⁸¹Br) validate molecular weight .

- Elemental Analysis : Quantifies C, H, Br, and F content to confirm stoichiometry .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent degradation .

- Spill Management : Absorb with vermiculite or sand, neutralize with sodium bicarbonate, and dispose as halogenated waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the difluoromethyl group influence the electronic properties and reactivity of the benzene ring?

Methodological Answer:

- Electron-Withdrawing Effect : The -CF₂H group induces moderate electron withdrawal via σ-withdrawal, lowering the HOMO energy and directing electrophilic substitution to meta positions relative to itself .

- Steric Effects : The difluoromethyl group’s bulkiness (compared to -CF₃) may hinder ortho substitution, favoring para bromination under kinetic control .

- Impact on Cross-Coupling : The electron-deficient ring enhances oxidative addition efficiency in Pd-catalyzed reactions (e.g., Suzuki couplings), as seen in analogous aryl bromides .

Advanced: How can researchers optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer:

- Directing Effects : The bromine (strong meta-director) and methyl (ortho/para-director) compete, but the difluoromethyl group’s electron withdrawal dominates, favoring meta substitution relative to -CF₂H.

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control (meta products), while higher temperatures may lead to thermodynamic mixtures .

- Catalyst Tuning : Use bulky Lewis acids (e.g., AlCl₃ with steric hindrance) to steer selectivity toward desired positions .

Advanced: What role does this compound play in medicinal chemistry or materials science?

Methodological Answer:

- Pharmaceutical Applications : The difluoromethyl group enhances metabolic stability and bioavailability in drug candidates by mimicking hydroxyl groups while resisting oxidation .

- Materials Science : As a building block for liquid crystals or polymers, its bromine enables cross-linking, while fluorine improves thermal stability .

- Case Study : Analogous bromo-difluoromethyl aromatics are used in positron emission tomography (PET) tracer synthesis via isotopic substitution .

Advanced: How should researchers address discrepancies in reported reactivity data for brominated aromatics with difluoromethyl groups?

Methodological Answer:

- Variable Analysis : Compare reaction conditions (solvent polarity, catalyst loading, temperature) across studies. For example, polar aprotic solvents (DMF) may accelerate SNAr reactions vs. nonpolar solvents .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation barriers for competing pathways, resolving contradictions in regioselectivity .

- Reproducibility Checks : Replicate key experiments with controlled humidity and oxygen levels, as moisture can deactivate catalysts in cross-coupling reactions .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily shield the difluoromethyl group with silyl ethers during bromine-mediated reactions to prevent unwanted fluorination .

- Catalyst Screening : Test Pd-XPhos or SPhos ligands to suppress β-hydride elimination in coupling reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., boronate esters in Suzuki reactions) and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.